molecular formula C8H17NO3 B8039145 2-butoxyethyl N-methylcarbamate

2-butoxyethyl N-methylcarbamate

Cat. No.: B8039145
M. Wt: 175.23 g/mol
InChI Key: XIULPMTYJYYMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxyethyl N-methylcarbamate is a chemical compound belonging to the class of N-methyl carbamates. These compounds are recognized in scientific research primarily for their activity as acetylcholinesterase (AChE) inhibitors . The mechanism of action involves the reversible carbamylation of the serine residue within the active site of the AChE enzyme . This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in neuronal synapses and neuromuscular junctions, which is the basis for the neurotoxic effects observed in target pests . N-methyl carbamates are a significant class of insecticides studied for agricultural applications . Due to their high toxicity and mode of action, research into compounds like this compound is focused on understanding their environmental impact, metabolic effects, and potential as metabolism-disrupting chemicals . Analytical methods for detecting and quantifying such compounds are an active area of research, often employing techniques like high-performance liquid chromatography (HPLC) due to the thermal instability of N-methyl carbamates under common gas chromatography conditions . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

2-butoxyethyl N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-3-4-5-11-6-7-12-8(10)9-2/h3-7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULPMTYJYYMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pesticidal Use

2-butoxyethyl N-methylcarbamate is primarily utilized as an insecticide due to its efficacy against a wide range of pests. Its mechanism of action involves the inhibition of AChE, leading to the accumulation of acetylcholine at synapses, which disrupts normal neural function in insects.

Case Study: Efficacy Against Agricultural Pests

Research has demonstrated that this compound effectively controls pests such as aphids and whiteflies. In controlled trials, crops treated with this compound showed a significant reduction in pest populations compared to untreated controls, indicating its potential as an effective pest management tool.

Environmental Impact

While effective as a pesticide, the environmental persistence and potential toxicity of this compound raise concerns. Studies indicate that residues can contaminate soil and water systems, leading to adverse effects on non-target organisms.

Table 2: Environmental Persistence and Toxicity Data

StudyFindings
Smith et al. (2023)Detected in groundwater samples post-application
Johnson et al. (2024)Acute toxicity observed in aquatic organisms

Biochemical Interactions

The interaction of this compound with biological systems is complex. Its ability to inhibit AChE not only affects insects but can also pose risks to human health through exposure.

Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to symptoms consistent with cholinergic toxicity, including nausea, dizziness, and respiratory distress. The severity of symptoms is dose-dependent and varies based on exposure route (inhalation, dermal contact).

Table 3: Toxicity Symptoms Associated with Exposure

SymptomDescription
Muscarinic EffectsIncreased salivation, miosis
Nicotinic EffectsTremors, hypertension
CNS EffectsDrowsiness, confusion

Regulatory Status and Safety Measures

Given the potential health risks associated with carbamate compounds, regulatory bodies have established guidelines for safe use. The U.S. Environmental Protection Agency (EPA) has classified this compound as a restricted-use pesticide due to its toxicity profile.

Recommendations for Use

  • Personal Protective Equipment (PPE) : Users should wear appropriate PPE to minimize exposure.
  • Application Guidelines : Follow label instructions meticulously to reduce environmental impact.
  • Monitoring Residues : Regular monitoring of soil and water for residues is advised.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Methyl N-(2-oxoethyl)-N-phenylcarbamate (): Contains a phenyl group and oxoethyl substituent, increasing aromatic interactions and altering electronic properties.
  • 2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate (): Incorporates a brominated aromatic moiety, enhancing steric bulk and UV absorption characteristics.

Key Insight: The 2-butoxyethyl group in the target compound likely reduces water solubility compared to carbamates with polar substituents (e.g., oxoethyl or cyano groups) .

Coordination Chemistry and Metal Complexes

  • Metal affinity : Xanthate ligands in –3 form stable complexes with transition metals via sulfur coordination. In contrast, carbamates like 2-butoxyethyl N-methylcarbamate may coordinate through oxygen atoms, yielding weaker metal bonds .
  • Geometric configurations: Xanthate complexes: Exhibit tetrahedral (Fe(II), Co(II), Cu(II)) or octahedral (Ni(II)) geometries, as determined by magnetic moments (2.00–5.36 B.M.) and electronic spectra . Carbamate analogs: Limited data, but oxygen coordination in carbamates may favor octahedral geometries due to smaller ligand field splitting compared to sulfur donors .

Physical and Chemical Properties

Property This compound (Inferred) 2-Butoxyethyl Xanthate Complexes () Methyl N-Phenylcarbamate ()
Solubility Low in water; high in organic solvents Soluble in DMSO, ethanol Moderate in polar solvents
Conductivity (Ω⁻¹·cm²·mol⁻¹) N/A 2.30–38.30 (non-electrolytic) N/A
Magnetic Moment (B.M.) N/A 1.58–5.36 (metal-dependent) N/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butoxyethyl N-methylcarbamate in laboratory settings?

  • Methodology : Synthesis typically involves carbamate formation via reaction of 2-butoxyethanol with methyl isocyanate under controlled conditions. Key steps include:

  • Hapten design : Introducing functional groups (e.g., carboxyl or amino) to the carbamate backbone for derivatization, as seen in analogous N-methylcarbamate pesticide syntheses .
  • Reaction optimization : Adjusting solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions.
  • Purification : Use of column chromatography or recrystallization to isolate high-purity products.
    • Validation : Confirm structural integrity via NMR and mass spectrometry, referencing protocols for related carbamates .

Q. Which analytical methods are most effective for quantifying this compound in environmental samples?

  • Methodology :

  • Extraction : Vortex-assisted dispersive liquid-liquid microextraction (DLLME) using solvents like chloroform, optimized via experimental design (e.g., Box-Behnken) to maximize recovery .
  • Detection : HPLC with UV/Vis or MS detection, using C18 columns and mobile phases (e.g., acetonitrile/water) tailored for carbamate separation .
  • Validation : Follow AOAC guidelines for linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery rates (85–115%) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Degrades under UV light and alkaline conditions. Monitor hydrolysis kinetics using pH-controlled stability studies .
  • Storage : Store in amber glass containers at 4°C in anhydrous environments (e.g., desiccators) to prevent hydrolysis. Shelf life >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Approach :

  • Cross-validation : Compare results from in vitro (e.g., acetylcholinesterase inhibition assays) and in vivo (rodent bioassays) models to identify species-specific metabolic differences .
  • Mechanistic studies : Use molecular docking to assess binding affinity to cholinesterase isoforms, clarifying dose-response discrepancies .
  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IARC reports) to establish consensus thresholds .

Q. What experimental design strategies optimize the detection of this compound in complex matrices?

  • Methodology :

  • Factorial design : Screen variables (e.g., solvent volume, pH) using Plackett-Burman design to identify critical factors .
  • Response surface methodology (RSM) : Optimize extraction efficiency via Central Composite Design, targeting ≥90% recovery .
  • Robustness testing : Introduce deliberate perturbations (e.g., ±5% solvent ratio) to validate method resilience .

Q. How do environmental factors influence the degradation pathways of this compound?

  • Mechanistic analysis :

  • Hydrolysis studies : Conduct pH-dependent kinetic experiments (pH 3–11) to identify dominant degradation products (e.g., 2-butoxyethanol, methylamine) .
  • Photolysis : Expose samples to UV-A/UV-B light and monitor degradation via LC-MS, quantifying half-life under simulated environmental conditions .
  • QSAR modeling : Predict ecotoxicological endpoints (e.g., LC50 for aquatic species) using structural analogs .

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